2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxo (sulfone) moiety. The benzamide group at position 3 is further modified with 2,6-difluoro substituents, enhancing its electronic and steric profile. The fluorine atoms improve lipophilicity and metabolic stability, while the sulfone group may influence solubility and intermolecular interactions .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S/c19-10-4-6-11(7-5-10)24-17(12-8-28(26,27)9-15(12)23-24)22-18(25)16-13(20)2-1-3-14(16)21/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGDDYXDFEGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The final step often involves coupling the fluorinated thieno[3,4-c]pyrazole with 2,6-difluorobenzamide using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structure and potential biological activity.
Materials Science: The compound’s fluorinated structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Target Compound
- Core: Thieno[3,4-c]pyrazol with a sulfone group.
- Key Features : The fused thiophene-pyrazole system provides rigidity, and the sulfone group introduces polarity.
Analog 1: N-(4-Fluorobenzyl)-N′-[2-(4-Fluorophenyl)-5,5-Dioxido-Thieno[3,4-c]Pyrazol-3-yl]Ethanediamide
- Core: Same thieno[3,4-c]pyrazol with sulfone.
- Key Differences: Replaces the benzamide with an ethanediamide linker and a 4-fluorobenzyl group.
Analog 2: 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9]
- Core: 1,2,4-Triazole instead of thienopyrazol.
- The absence of a fused thiophene system may decrease stability .
Substituent Effects
Spectral and Structural Analysis
| Compound | IR Features (cm⁻¹) | NMR Features |
|---|---|---|
| Target | νC=O (1663–1682), νS=O (~1250) | Aromatic protons (δ 7.2–8.1), sulfone (δ 3.5–4.0) |
| Analog 1 | νC=O (1663–1682), νNH (3150–3319) | Fluorobenzyl (δ 4.5–5.0), amide NH (δ 8.5–9.0) |
| Triazoles [7–9] | νC=S (1247–1255), νNH (3278–3414) | Triazole protons (δ 8.2–8.5), sulfone (δ 3.5–4.0) |
Biological Activity
The compound 2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Several studies have indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit potent anticancer properties. They may induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways .
- A study demonstrated that derivatives of thieno[3,4-c]pyrazole could inhibit tumor growth in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties :
- Anti-HIV Activity :
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
-
Study on Anticancer Effects :
A study conducted by Anthony et al. (2007) explored the effects of thieno[3,4-c]pyrazole derivatives on cancer cells. The results indicated significant cytotoxicity and apoptosis induction through caspase activation . -
Antimicrobial Efficacy :
A recent investigation reported that a series of thieno[3,4-c]pyrazole derivatives exhibited broad-spectrum antimicrobial activity. The study noted MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at G2/M phase.
- Inhibition of Enzymatic Activity : Particularly relevant in anti-HIV activity where integrase inhibition is critical.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
